N-[Cyclopropyl(phenyl)methyl]-N'-(2-hydroxyethyl)thiourea
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Overview
Description
N-[Cyclopropyl(phenyl)methyl]-N’-(2-hydroxyethyl)thiourea is an organic compound that features a cyclopropyl group, a phenyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyclopropyl(phenyl)methyl]-N’-(2-hydroxyethyl)thiourea typically involves the reaction of cyclopropyl(phenyl)methyl isothiocyanate with 2-aminoethanol. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic attack of the amine on the isothiocyanate group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[Cyclopropyl(phenyl)methyl]-N’-(2-hydroxyethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Ethers or esters, depending on the substituent introduced.
Scientific Research Applications
N-[Cyclopropyl(phenyl)methyl]-N’-(2-hydroxyethyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[Cyclopropyl(phenyl)methyl]-N’-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopropyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclopropylmethyl)-N’-(2-hydroxyethyl)thiourea
- N-(Phenylmethyl)-N’-(2-hydroxyethyl)thiourea
- N-(Cyclopropyl(phenyl)methyl)-N’-(2-methoxyethyl)thiourea
Uniqueness
N-[Cyclopropyl(phenyl)methyl]-N’-(2-hydroxyethyl)thiourea is unique due to the presence of both cyclopropyl and phenyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
74787-61-4 |
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Molecular Formula |
C13H18N2OS |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
1-[cyclopropyl(phenyl)methyl]-3-(2-hydroxyethyl)thiourea |
InChI |
InChI=1S/C13H18N2OS/c16-9-8-14-13(17)15-12(11-6-7-11)10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H2,14,15,17) |
InChI Key |
VPLPGVGKYKUOGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)NC(=S)NCCO |
Origin of Product |
United States |
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